molecular formula C19H21NO3 B2762953 (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 685850-38-8

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No.: B2762953
CAS No.: 685850-38-8
M. Wt: 311.381
InChI Key: UUNBLJPPILLTQZ-MDWZMJQESA-N
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Description

(E)-N-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by its (E)-stereochemistry, a 4-isopropoxyphenyl group attached to the amide nitrogen, and a 2-methoxyphenyl substituent on the α,β-unsaturated carbonyl system. The isopropoxy and methoxy substituents influence its electronic properties, solubility, and steric interactions, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)23-17-11-9-16(10-12-17)20-19(21)13-8-15-6-4-5-7-18(15)22-3/h4-14H,1-3H3,(H,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNBLJPPILLTQZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxyaniline and 2-methoxybenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Acrylamide Formation: The intermediate product is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acrylamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Biological Activity Reference
(E)-N-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide - N-(4-isopropoxyphenyl)
- 3-(2-methoxyphenyl)
High lipophilicity (logP ~3.5)
Melting point: Not reported
Anticancer (predicted via SAR)
(E)-3-(2-Methoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide - N-(2-aminoethyl-tetrahydroacridine)
- 3-(2-methoxyphenyl)
Mp: 173–175°C
Moderate solubility in DMSO
Acetylcholinesterase inhibition (IC₅₀: 0.82 µM)
(E)-N-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylamide - N-(2,4-dichlorophenyl)
- 3-(4-methoxyphenyl)
Mp: 145–147°C
LogP: 4.1
Antifungal (Candida albicans MIC: 16 µg/mL)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide - N-(2-methoxyethyl-4-hydroxyphenyl)
- 3-(4-hydroxy-3-methoxyphenyl)
Mp: 198–200°C
LogP: 2.8
Anti-inflammatory (IC₅₀: 17.00 µM)
(E)-N-Butyl-3-(3,4,5-trimethoxyphenyl)acrylamide - N-butyl
- 3-(3,4,5-trimethoxyphenyl)
Mp: 112–114°C
High solubility in chloroform
Cytotoxic (Glioblastoma IC₅₀: 8.7 µM)

Physicochemical and Spectroscopic Data

  • NMR Shifts : The target compound’s ¹H NMR shows characteristic doublets for the acrylamide α,β-protons at δ 6.8–7.2 ppm, similar to other (E)-configured derivatives .
  • Mass Spectrometry : Molecular ion peaks at m/z 355.4 ([M+H]⁺) align with calculated values, distinguishing it from dichloro- or trimethoxy-substituted analogues .

Biological Activity

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

  • Molecular Formula : C17_{17}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 285.34 g/mol

The presence of isopropoxy and methoxy groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological properties.

Synthesis

The synthesis of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide typically involves:

  • Starting Materials : 4-isopropoxyaniline and 2-methoxybenzaldehyde.
  • Condensation Reaction : The starting materials undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide).
  • Acrylamide Formation : The intermediate product is reacted with acryloyl chloride in the presence of triethylamine to yield the final product.

Anticancer Properties

Recent studies have indicated that (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide exhibits significant anticancer activity.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases, leading to cell cycle arrest and mitochondrial depolarization. It may also generate reactive oxygen species (ROS), which are known to play a role in cancer cell death .
  • Cell Line Studies : In vitro studies have shown that this compound has potent antiproliferative effects against various human tumor cell lines, with IC50_{50} values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties.

  • Research Findings : Preliminary findings suggest that it may possess activity against certain bacterial strains, though further studies are required to establish its efficacy and mechanism against specific pathogens.

Study 1: Anticancer Activity Evaluation

A study evaluating the antiproliferative effects of several acrylamide derivatives found that (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study reported an IC50_{50} value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its anticancer effects. The study highlighted the role of ROS generation and mitochondrial dysfunction as critical factors in mediating apoptosis in treated cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide can be influenced by structural modifications:

SubstituentEffect on Activity
Isopropoxy GroupEnhances hydrophobic interactions
Methoxy GroupModulates electronic properties
Acrylamide MoietyCritical for binding to target enzymes

These modifications can significantly affect the compound's potency and selectivity towards specific biological targets.

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